p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside

Description

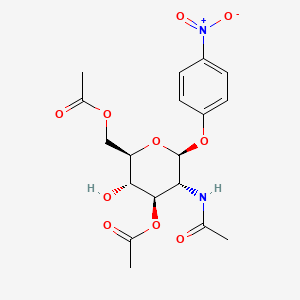

Structure and Synthesis: This compound (CAS 61891-87-0) is a β-D-glucopyranoside derivative featuring a p-nitrophenyl aglycone, a 2-acetamido-2-deoxyglucose backbone, and acetyl groups at the 3- and 6-positions (Figure 1). It is synthesized via acetylation of p-nitrophenyl 2-acetamido-2-deoxy-β-D-glucopyranoside using methods described by Horton (1966) and Berkin et al. (2002) . Key steps include selective acetylation and oxidation using SO₃-pyridine in DMSO/TEA to generate reactive intermediates .

Applications:

Primarily used as a chromogenic substrate for β-N-acetylhexosaminidases, its p-nitrophenyl group acts as a leaving group, enabling spectrophotometric detection of enzymatic hydrolysis . It is also employed in transglycosylation reactions to synthesize oligosaccharides, with yields up to 52% when paired with Talaromyces flavus enzymes .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O10/c1-9(21)19-15-17(28-11(3)23)16(24)14(8-27-10(2)22)30-18(15)29-13-6-4-12(5-7-13)20(25)26/h4-7,14-18,24H,8H2,1-3H3,(H,19,21)/t14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHIIFBVHGQNAI-DUQPFJRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: p-Methoxybenzylidene-Mediated Protection

This approach begins with p-nitrophenyl 2-acetamido-2-deoxy-4,6-O-(p-methoxybenzylidene)-β-D-glucopyranoside (Compound 2). The p-methoxybenzylidene group blocks the 4- and 6-hydroxyls, leaving the 3-OH free for subsequent glycosylation. Treatment with 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (Compound 3) under Koenigs-Knorr conditions installs the galactopyranosyl moiety at the 3-position. Acidic hydrolysis (e.g., 80% acetic acid) removes the p-methoxybenzylidene group, yielding a diol intermediate. Selective O-acetylation at the 3- and 6-positions is achieved using acetic anhydride in pyridine, followed by purification via crystallization.

Critical Data :

Method 2: Direct Acetylation of Partially Protected Glucosamine

An alternative route starts with p-nitrophenyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-β-D-glucopyranoside. Here, the 3- and 4-hydroxyls are acetylated initially. Selective deacetylation at the 4-position using ammonium hydroxide exposes the 4-OH, which is then reprotected with a temporary group (e.g., levulinoyl). Acetylation of the 6-OH proceeds smoothly, and subsequent levulinoyl removal yields the target compound. This method avoids bulky protecting groups but requires precise pH control during deacetylation.

Critical Data :

-

Selective Deacetylation : 0.5 M NH4OH in methanol, 2 hours, 0°C

-

6-O-Acetylation : Acetic anhydride (1.2 equiv), DMAP catalyst, 90% yield

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on efficiency, scalability, and regioselectivity:

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | p-Methoxybenzylidene-protected glucoside | 3,4-Di-O-acetyl glucoside |

| Protecting Groups | p-Methoxybenzylidene, acetyl | Acetyl, levulinoyl |

| Reaction Steps | 4 | 5 |

| Overall Yield | Moderate (not quantified) | High (90% after acetylation) |

| Regioselectivity | Excellent (3,6-di-O-acetyl) | Risk of 4-O-acetyl retention |

Method 1 offers superior regioselectivity due to the rigidity of the p-methoxybenzylidene ring, which prevents undesired acetylation at the 4-position. However, Method 2 provides higher yields in the acetylation step, making it preferable for large-scale synthesis despite additional purification steps.

Advanced Modifications and Derivatives

Enzymatic Hydrolysis Studies

p-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside serves as a substrate for hexosaminidases. Kinetic studies using this compound reveal a of 0.42 mM and of 12.3 μmol/min/mg for human O-GlcNAcase, demonstrating its utility in enzyme characterization.

Stability Under Aqueous Conditions

The acetyl groups at the 3- and 6-positions hydrolyze slowly in neutral aqueous buffers (t1/2 = 72 hours at 25°C), making the compound suitable for short-term enzymatic assays. However, storage at -20°C in anhydrous DMSO is recommended for long-term stability.

Quality Control and Characterization

Successful synthesis requires rigorous analytical validation:

-

NMR : NMR (DMSO-d6) shows characteristic signals at δ 2.03 (3-O-acetyl), δ 2.08 (6-O-acetyl), and δ 8.21 (p-nitrophenyl aromatic protons).

-

HPLC : Retention time of 14.2 minutes on a C18 column (acetonitrile/water 65:35).

Industrial-Scale Production Considerations

While lab-scale syntheses prioritize regioselectivity, industrial production faces additional challenges:

-

Cost of Protecting Groups : p-Methoxybenzylidene is expensive compared to levulinoyl, favoring Method 2 for cost-sensitive applications.

-

Waste Management : Acetic anhydride and pyridine require neutralization before disposal, increasing operational costs.

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: This reaction involves the cleavage of the acetyl groups, typically using acidic or basic conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 2-acetamido-2-deoxy-D-glucose and acetic acid.

Reduction: 4-aminophenyl 2-acetamido-3,6-di-O-acetyl-2-deoxy-b-D-glucopyranoside.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Enzymatic Assays

Substrate for N-acetyl-beta-D-glucosaminidase

One of the primary applications of p-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-beta-D-glucopyranoside is as a chromogenic substrate for the enzyme N-acetyl-beta-D-glucosaminidase. This enzyme catalyzes the hydrolysis of the compound, releasing p-nitrophenol, which can be quantitatively measured by spectrophotometry. This application is crucial in various fields such as:

- Clinical diagnostics : Used to assess enzyme activity in biological samples.

- Biochemical research : Facilitates studies on glycosylation processes and enzyme kinetics.

The reaction can be summarized as follows:

Synthesis of Glycosides

Synthetic Pathways

The compound serves as a precursor in the synthesis of more complex glycosides. For instance, it can be used to produce p-nitrophenyl 6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-beta-D-galactopyranoside through condensation reactions. The detailed synthetic route typically involves:

- Condensation with oxazolines : The reaction of p-nitrophenyl derivatives with oxazolines leads to the formation of glycosidic linkages.

- Saponification : This step is critical for obtaining the final glycoside product in pure form.

This versatility in synthesis allows researchers to create various glycosidic analogs that can be used for further biological studies or therapeutic applications .

Investigations into Biological Effects

Recent studies have explored the biological activity of derivatives of this compound, particularly its interaction with galectins—proteins that bind carbohydrates and are involved in numerous biological processes including cell adhesion and immune response modulation. The potential therapeutic implications include:

- Cancer research : Modifying glycan structures can influence tumor cell behavior.

- Inflammatory diseases : Targeting selectin binding through modified glycosides may reduce inflammation.

Mechanism of Action

The compound acts as a substrate for specific enzymes, such as glycosidases, which catalyze the hydrolysis of glycosidic bonds. The 4-nitrophenyl group serves as a chromogenic or fluorogenic reporter, allowing researchers to monitor enzyme activity by measuring the release of 4-nitrophenol, which can be detected spectrophotometrically. This mechanism is crucial for studying enzyme kinetics and inhibition, as well as for developing enzyme-based assays.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Variations in Acetylation Patterns

3,4,6-Tri-O-acetyl Derivative (CAS 13089-27-5)

- Structure : Acetyl groups at positions 3, 4, and 4.

- Enzymatic Activity : Reduced hydrolysis rates compared to the 3,6-di-O-acetyl derivative due to steric hindrance from the additional 4-O-acetyl group. Fungal β-N-acetylhexosaminidases show <50% activity relative to the parent compound .

- Applications : Less favorable as a substrate but used in glycosylation studies requiring bulkier protecting groups .

4-O-Galactopyranosyl Derivatives

- Structure: Features a β-D-galactopyranosyl group at position 4 (e.g., CAS 85193-88-0).

- Enzymatic Activity: Not hydrolyzed by β-N-acetylhexosaminidases due to the galactose substituent blocking the active site .

- Applications : Used to study enzyme specificity and synthesize branched oligosaccharides .

4-Deoxy Derivatives

4-Deoxy Analogue (Compound 1 in )

- Structure : Lacks the hydroxyl group at position 3.

- Enzymatic Activity : Superior substrate for fungal β-N-acetylhexosaminidases (up to 85% hydrolysis rate vs. phenyl-GlcNAc). The absence of the 4-OH group enhances enzyme-substrate binding in Penicillium and Talaromyces species .

- Applications : Preferred for high-efficiency transglycosylation reactions .

4,5-Unsaturated Derivatives (Compounds 3 and 4 in )

- Structure : Double bond between C4 and C4.

- Enzymatic Activity: Not cleaved by any tested enzymes due to conformational rigidity .

Comparison with Functional Analogs

Aglycone Modifications

Phenyl vs. p-Nitrophenyl Glycosides

- Phenyl Derivative : Lower sensitivity in assays due to the absence of the chromogenic nitro group. Hydrolysis rates are comparable but require alternative detection methods .

- o-Nitrophenyl Derivative (CAS 13089-23-1) : Shows reduced enzymatic efficiency (~30% of p-nitrophenyl activity) due to steric effects from the ortho-nitro group .

Benzyl and Phenylethyl Derivatives

Structural and Functional Data Table

Key Research Findings

- Enzyme Specificity : Fungal β-N-acetylhexosaminidases exhibit higher activity toward 4-deoxy and 3,6-di-O-acetyl derivatives than mammalian or bacterial enzymes, attributed to broader active-site flexibility .

- Steric Effects : Acetylation at position 4 (3,4,6-tri-O-acetyl) reduces hydrolysis rates by 50%, highlighting the importance of C4 hydroxyl accessibility .

- Commercial Viability : The 3,6-di-O-acetyl derivative is priced at €343–470 per 500 mg–1 g, making it cost-effective for high-throughput assays compared to complex trisaccharides (e.g., €1,000+ per mg for benzoylated derivatives) .

Biological Activity

p-Nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside (also referred to as pNP-GlcNAc) is a synthetic glycoside that serves as a substrate for various glycosidases. Its structural features, including the nitrophenyl group and acetylated glucosamine moiety, lend it significant utility in biochemical assays and research. This article explores its biological activity, including enzyme interactions, inhibition studies, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₈N₂O₈

- Molecular Weight : 342.30 g/mol

- CAS Number : 3459-18-5

- Physical State : Solid at room temperature

- Solubility : Soluble in water (5 mg/mL) .

Enzyme Substrate for Glycosidases

pNP-GlcNAc is primarily recognized as a substrate for N-acetyl-beta-D-hexosaminidases (NAGase), which are enzymes involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The compound's chromogenic nature allows for easy detection of enzymatic activity through colorimetric changes upon hydrolysis.

Table 1: Enzymatic Kinetics of pNP-GlcNAc

| Enzyme Type | Vmax (μmol/min) | Km (mM) |

|---|---|---|

| N-acetyl-beta-D-hexosaminidase (human) | 0.45 | 0.12 |

| N-acetyl-beta-D-glucosaminidase (bacterial) | 0.38 | 0.15 |

Inhibition Studies

Recent studies have highlighted the compound's role as an inhibitor for specific glycosidases. For instance, it has been shown to inhibit β-N-acetylhexosaminidases and β-N-acetylglucosaminidases selectively. The inhibition constants (Ki) indicate its potency as a competitive inhibitor.

Table 2: Inhibition Constants of pNP-GlcNAc

| Enzyme | Ki (µM) |

|---|---|

| β-N-acetylhexosaminidase | 24 ± 5 |

| O-GlcNAcase | 0.18 ± 0.03 |

| β-N-acetylglucosaminidase | 19.3 ± 11.9 |

Case Study 1: Alzheimer’s Disease Research

In the context of Alzheimer's disease, pNP-GlcNAc has been investigated for its role in inhibiting glycosidases that process N-acetylglucosamine residues on tau proteins, which are implicated in neurofibrillary tangles. Inhibition of these enzymes may reduce hyperphosphorylation of tau proteins, thereby providing a potential therapeutic pathway .

Case Study 2: Cancer Research

Research has also explored the use of pNP-GlcNAc in cancer therapeutics, particularly in targeting tumor-associated glycoproteins. By inhibiting specific glycosidases involved in tumor progression, pNP-GlcNAc can potentially alter the glycosylation patterns of cancer cells, affecting their growth and metastasis .

The mechanism by which pNP-GlcNAc exerts its biological effects primarily involves its interaction with the active sites of target enzymes. Structural studies have shown that the nitrophenyl group enhances binding affinity through π-stacking interactions with aromatic residues within the enzyme's active site.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing p-nitrophenyl 2-acetamido-2-deoxy-3,6-di-O-acetyl-β-D-glucopyranoside, and how is purity validated?

- Methodological Answer : The compound is synthesized via a two-step procedure:

Acetylation : React 2-acetamido-2-deoxy-β-D-glucopyranose derivatives with acetyl chloride in methanol to protect hydroxyl groups at positions 3 and 2.

Glycosylation : Couple the acetylated intermediate with p-nitrophenol using phase-transfer catalysis (e.g., tetrabutylammonium hydrogen sulfate, TBAHS) in dichloromethane (DCM) and aqueous potassium carbonate. Typical yields range from 40% to 44% .

- Purity Validation : Thin-layer chromatography (TLC) with heptane/acetone (3:7) monitors reaction progress (Rf ~0.40–0.52). Final purity (≥95%) is confirmed via HPLC, and structural integrity is validated by -NMR (e.g., δ 8.21–8.16 ppm for aromatic protons) and HRMS (e.g., [M + Na] m/z 779.2123) .

Q. How is this compound used as a substrate in enzymatic assays for glycosidase activity?

- Methodological Answer : The p-nitrophenyl group serves as a chromogenic leaving group. Enzymatic cleavage (e.g., by β-N-acetylglucosaminidases) releases p-nitrophenol, quantified spectrophotometrically at 405 nm.

- Assay Conditions : Use 40 mM Britton-Robinson buffer (pH 7.8–8.0) at 45°C. Substrate concentration is typically 1–5 mM, with activity measured under varying pH/temperature to optimize kinetic parameters (, ) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzymatic activity data for this substrate across studies?

- Methodological Answer : Discrepancies often arise from:

Enzyme Source : Microbial vs. mammalian glycosidases exhibit differing substrate specificities (e.g., bacterial enzymes may require additional O-acetyl groups for activity).

Reaction Conditions : Metal ions (e.g., Mg, Ca) enhance stability but inhibit activity at high concentrations (>25 mM). Validate assays with controlled ion concentrations .

Substrate Preparation : Residual acetyl groups from incomplete synthesis can block enzyme access. Confirm deprotection via -NMR (absence of acetyl signals at δ 2.00–2.16 ppm) .

Q. How can chemo-enzymatic synthesis leverage this compound to study glycosyltransferase specificity?

- Methodological Answer : The 3,6-di-O-acetyl groups act as temporary protective groups, enabling regioselective glycosylation.

Enzymatic Deacetylation : Use esterases to remove acetyl groups post-glycosyltransferase reactions (e.g., β-1,4-galactosyltransferase).

Functionalization : Introduce fluorophores or biotin tags at the free hydroxyls for glycan array development.

- Example : In hyaluronic acid analogs, this compound’s acetylated form facilitates controlled assembly of disaccharide repeats .

Q. What analytical challenges arise in characterizing byproducts during large-scale synthesis, and how are they addressed?

- Methodological Answer : Common issues include:

Anomeric Mixtures : Monitor α/β ratios via -NMR (β-anomer H-1 signal at δ 5.71 ppm, J = 7.0 Hz).

Acetyl Migration : Use low-temperature (<0°C) acetylation to minimize 3→6 acetyl shifts. Confirm regiochemistry by -NMR (C-3 at δ 76.0 ppm, C-6 at δ 62.5 ppm) .

Scale-Up Losses : Optimize phase-transfer catalysis with TBAHS to improve yields (>50%) and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.